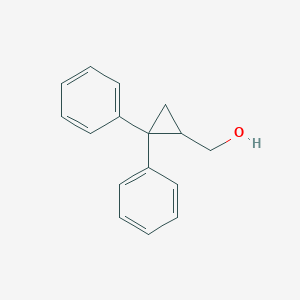
(2,2-Diphenylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diphenylcyclopropyl)methanol is an organic compound with the molecular formula C16H16O. It is characterized by a cyclopropane ring substituted with two phenyl groups and a hydroxyl group attached to a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylcyclopropyl)methanol typically involves the reaction of diphenylcyclopropylcarbinyl chloride with a suitable reducing agent. One common method is the reduction of diphenylcyclopropylcarbinyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods
The choice of reducing agent and solvent may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Diphenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
(2,2-Diphenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diphenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring and phenyl groups contribute to the compound’s stability and unique properties .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the phenyl groups, resulting in different reactivity and properties.
Diphenylmethanol: Lacks the cyclopropane ring, leading to variations in stability and reactivity.
Phenylcyclopropylmethanol: Contains only one phenyl group, affecting its chemical behavior.
Uniqueness
(2,2-Diphenylcyclopropyl)methanol is unique due to the presence of both the cyclopropane ring and two phenyl groups, which impart distinct structural and chemical properties. These features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2,2-diphenylcyclopropyl)methanol |
InChI |
InChI=1S/C16H16O/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |
InChI Key |
DKKWWWHVSKHVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-ethoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050298.png)
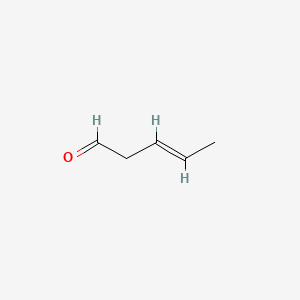
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B15050312.png)
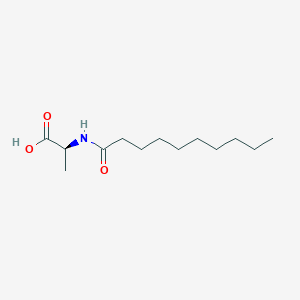
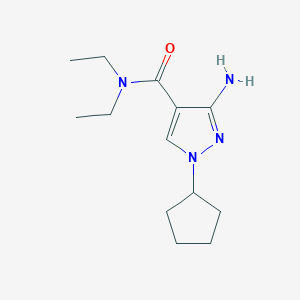
amine](/img/structure/B15050327.png)
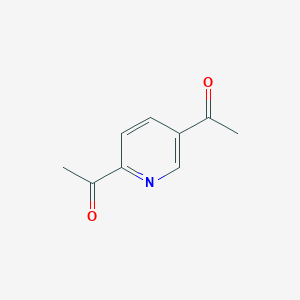
![(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid](/img/structure/B15050343.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050350.png)
![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050351.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15050356.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B15050360.png)
amine](/img/structure/B15050363.png)
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15050364.png)
